molecular formula C16H30O3 B15222214 tert-Butyl 12-oxododecanoate

tert-Butyl 12-oxododecanoate

Cat. No.: B15222214
M. Wt: 270.41 g/mol
InChI Key: HNNNDAHTAPOXQF-UHFFFAOYSA-N
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Description

tert-Butyl 12-oxododecanoate is a synthetic ester featuring a 12-carbon aliphatic chain with a ketone (oxo) group at the terminal position and a tert-butyl ester moiety. This compound is structurally significant in organic synthesis, particularly as an intermediate for pharmaceuticals, polymers, or surfactants. Its ketone group enables diverse reactivity, such as nucleophilic additions or reductions, while the tert-butyl ester enhances steric protection of the carboxylate group, improving stability during synthetic processes.

Properties

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 12-oxododecanoate

InChI

InChI=1S/C16H30O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h14H,4-13H2,1-3H3

InChI Key

HNNNDAHTAPOXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 12-oxododecanoate can be synthesized through the esterification of 12-oxododecanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. This method allows for the efficient conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 12-oxododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

tert-Butyl 12-oxododecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 12-oxododecanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, depending on the reaction conditions. The tert-butyl group provides steric hindrance, making the ester more resistant to nucleophilic attack compared to less bulky esters .

Comparison with Similar Compounds

Key Observations :

  • Trioxa Chain: Both analogs incorporate a 4,7,10-trioxadodecanoate backbone, which introduces ether linkages (OCH₂CH₂O repeats). This imparts hydrophilicity and flexibility, akin to polyethylene glycol (PEG) spacers, enhancing solubility in polar solvents .
  • Functional Group Reactivity: The amino (-NH₂) and hydroxyl (-OH) groups in the analogs enable distinct chemistries (e.g., amidation for amino derivatives, esterification/oxidation for hydroxy derivatives). In contrast, the ketone in 12-oxododecanoate supports reactions like Grignard additions or reductive amination.
  • Stability: The amino derivative’s requirement for freezer storage (-20°C) suggests sensitivity to degradation or hygroscopicity, whereas the hydroxy analog’s storage conditions are unspecified, implying greater ambient stability .

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